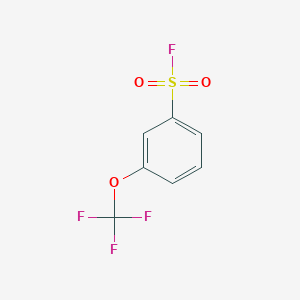
3-(Trifluoromethoxy)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further bonded to a sulfonyl fluoride group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(Trifluoromethoxy)benzenesulfonyl chloride with fluoride sources under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes where the trifluoromethoxybenzene is treated with sulfonyl chloride in the presence of suitable catalysts and solvents. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethoxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound are often sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethoxy)benzene-1-sulfonyl fluoride involves the nucleophilic attack on the sulfonyl fluoride group, leading to the formation of stable sulfonamide bonds. This reactivity is exploited in various applications, including enzyme inhibition where the compound binds to the active site of enzymes, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Fluoro-3-(trifluoromethoxy)benzene: Lacks the sulfonyl fluoride group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of both the trifluoromethoxy and sulfonyl fluoride groups, which confer distinct reactivity and stability. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring stable sulfonamide bonds .
Eigenschaften
Molekularformel |
C7H4F4O3S |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
3-(trifluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)14-5-2-1-3-6(4-5)15(11,12)13/h1-4H |
InChI-Schlüssel |
AKXCOJSFMOADHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
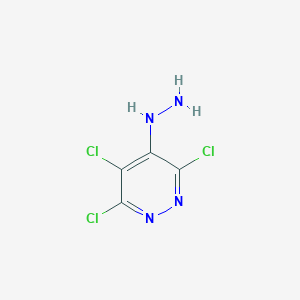
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)

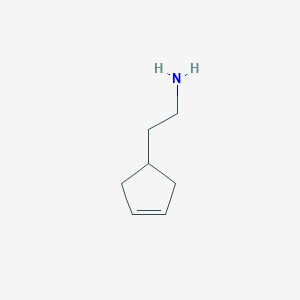

![3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13219489.png)
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13219494.png)
![4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride](/img/structure/B13219497.png)
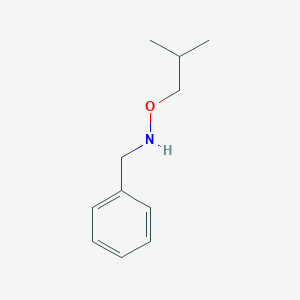
![Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219509.png)
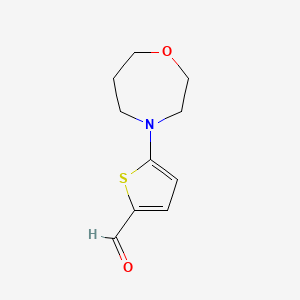
![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)

